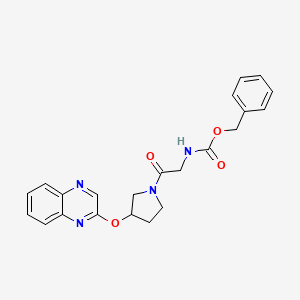

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a quinoxaline moiety via an ether linkage. The compound’s core structure comprises:

- A benzyl carbamate group (N-protecting group).

- A 2-oxoethyl spacer connecting the carbamate to the pyrrolidine ring.

This compound is of interest in medicinal chemistry due to the quinoxaline moiety, known for antimicrobial, anticancer, and kinase inhibitory properties. However, its specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYOHMPVHXZCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Precursor Preparation

Pyrrolidin-3-ol serves as the starting material. Its synthesis is well-documented via cyclization of 1,4-diols or reduction of pyrrolidinone derivatives.

Quinoxaline Ether Formation

Method A: Nucleophilic Substitution

- Reagents : Quinoxalin-2-ol, pyrrolidin-3-ol mesylate, NaH (base), anhydrous DMF.

- Conditions : 0°C to room temperature, 12–24 hours.

- Mechanism : Mesylate leaving group facilitates SN2 displacement by quinoxaline oxygen.

Method B: Mitsunobu Reaction

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.

- Conditions : 0°C to reflux, 6–8 hours.

- Yield : >75% (based on analogous ether syntheses).

Synthesis of 2-Oxoethylcarbamate Intermediate

Ethyl Glycinate Derivatization

Oxidation to Ketone :

Carbamate Protection :

Coupling of Fragments via Amide Bond Formation

Activation of Carboxylic Acid

Amide Coupling

Method A: Schotten-Baumann

- Reagents : Acyl chloride, 3-(quinoxalin-2-yloxy)pyrrolidine, NaOH, H₂O/EtOAc.

- Conditions : 0°C, 1 hour.

Method B: EDC/HOBt-Mediated Coupling

Optimization Challenges and Solutions

Analytical Characterization

Spectroscopic Data :

- IR : 1690 cm⁻¹ (C=O, carbamate), 1645 cm⁻¹ (amide I).

- ¹H NMR (CDCl₃) : δ 7.2–8.5 (m, quinoxaline H), 5.1 (s, CH₂Ph), 3.5–4.2 (m, pyrrolidine H).

- MS (ESI+) : m/z 407.4 [M+H]⁺.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Mitsunobu + EDC/HOBt | 68 | >95 | High |

| SN2 + Schotten-Baumann | 55 | 90 | Moderate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Biological Activity

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- CAS Registry Number : [specific CAS number not provided in search results]

This compound features a carbamate functional group, which is known for its versatility in biological applications.

Research indicates that Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate exhibits several mechanisms of action, including:

- Antibacterial Activity : Similar compounds have shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves targeting bacterial cell wall synthesis, akin to vancomycin .

- Antitubercular Activity : Preliminary studies suggest significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MICs) .

- DNA Interaction : The compound may bind to DNA and induce repair mechanisms, which can be crucial for its antitumor properties .

Efficacy and Selectivity

The efficacy of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate can be summarized in the following table:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive | |

| Antitubercular | Significant in vivo activity | |

| DNA Repair | Binds to DNA, induces repair |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of benzyl carbamate derivatives, including those containing quinoxaline moieties. For instance, a study found that certain derivatives exhibited promising antitubercular activity with MIC values ranging from 0.625 to 6.25 μg/mL against multidrug-resistant strains of M. tuberculosis .

Another study highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific functional groups was found to significantly improve the efficacy against bacterial strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate, it is essential to compare it with similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks quinoxaline moiety | Moderate antibacterial |

| Ethyl Carbamate | Similar ester linkage | Lower potency |

| Methyl Carbamate | Similar ester linkage | Limited biological activity |

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely incorporates a quinoxaline-ether group, contrasting with the aryl-ethynyl or hydroxy substituents in analogs. Quinoxaline’s fused aromatic system may enhance DNA intercalation or kinase binding compared to simpler aryl groups .

Contrasts with Analogues :

- Compounds 6f, 6g, and 6b employ photoredox decarboxylative alkynylation to install ethynyl substituents, achieving yields of 91–92% . The target compound’s synthesis may require milder conditions due to the sensitivity of quinoxaline’s nitrogen heterocycle.

- The patent in highlights alternative protecting groups (e.g., tert-butyl carbamate), but the target compound’s benzyl carbamate group aligns with intermediates like Formula 4 in the patent, suggesting compatibility with standard deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.